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Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology,
recapitulating the genetic and phenotypic heterogeneity of a patient's tumor with high fidelity.[1]
[2][3] This characteristic makes them an invaluable tool for personalized medicine and drug
development. Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of
dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis
pathway.[4] Inhibition of DHODH by Orludodstat leads to the depletion of pyrimidines, which
are essential for DNA and RNA synthesis, thereby inducing cell cycle arrest and apoptosis in
rapidly proliferating cancer cells.[5][6] These application notes provide a comprehensive
overview and detailed protocols for the utilization of Orludodstat in PDO models for preclinical
drug efficacy studies.

Mechanism of Action

Orludodstat targets the mitochondrial enzyme DHODH, which catalyzes the conversion of
dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines.[5][7] By
inhibiting this enzyme, Orludodstat effectively blocks the production of essential building
blocks for DNA and RNA, leading to pyrimidine starvation. This metabolic stress preferentially
affects cancer cells due to their high demand for nucleotides to sustain rapid proliferation. The
depletion of pyrimidines triggers a cascade of cellular events, including the induction of
replication and ribosomal stress, ultimately culminating in caspase-dependent apoptosis.[8][9]
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Data Presentation: Efficacy of DHODH Inhibitors in
Patient-Derived Organoid Models

The following tables summarize representative quantitative data on the efficacy of DHODH
inhibitors in various patient-derived cancer models. It is important to note that specific IC50
values for Orludodstat in a wide range of PDOs are not extensively available in the public
domain. The data presented below is compiled from studies on Orludodstat in relevant models
and other DHODH inhibitors in PDOs to provide an illustrative overview of the expected

efficacy.
Patient- DHODH
Cancer Type . o IC50 /| EC50 Reference
Derived Model Inhibitor
Acute Myeloid Cell Line (OCI- Orludodstat (BAY & oM ]
Leukemia (AML) LY19) 2402234) P
) ] ~100 nM
Chronic Myeloid .
) CD34+ cells Meds433 (effective [10]
Leukemia (CML) ]
concentration)
FOLFOX (5-FU
) ] component 43.26 pmol/L
Colorectal Patient-Derived
) targets (cutoff for [1][11][12]
Cancer Organoids - o
pyrimidine sensitivity)
synthesis)
Data on
Castration- ) ) Orludodstat (BAY  synergistic
] Patient-Derived ) )
Resistant 2402234) in apoptosis
Xenograft o ) ) ) [13]
Prostate Cancer ] combination with induction,
Organoids ) »
(CRPC) Abiraterone specific IC50 not
provided

Note: The IC50 values can vary significantly depending on the specific PDO line, culture
conditions, and assay duration. The data for the FOLFOX regimen in colorectal cancer PDOs is
included to provide context on the sensitivity of these models to agents that disrupt pyrimidine
synthesis.
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Experimental Protocols

The following are detailed protocols for the treatment of PDOs with Orludodstat and
subsequent analysis of cell viability and apoptosis.

Protocol 1: Establishment and Culture of Patient-
Derived Organoids

This protocol outlines the general steps for establishing and maintaining PDOs from tumor
tissue. Specific media compositions may vary depending on the tissue of origin.

Materials:

e Fresh tumor tissue

e Basement membrane matrix (e.g., Matrigel®)

e Organoid culture medium (specific to cancer type)
o Collagenase type II

e TrypLE™ Express

o Fetal Bovine Serum (FBS)

« ROCK inhibitor (Y-27632)

o Advanced DMEM/F-12

Penicillin-Streptomycin

Procedure:

e Mince the fresh tumor tissue into small fragments (~1-3 mma3).

o Digest the tissue fragments with Collagenase type Il in organoid culture medium containing
ROCK inhibitor at 37°C for 1-2 hours with gentle agitation.
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o Pellet the dissociated cells by centrifugation and wash with Advanced DMEM/F-12.

o Resuspend the cell pellet in a small volume of organoid culture medium and mix with
basement membrane matrix on ice.

o Plate droplets of the cell-matrix mixture into pre-warmed culture plates.

» Allow the matrix to solidify at 37°C for 15-30 minutes.

o Overlay the domes with the appropriate organoid culture medium.

e Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

o Passage the organoids every 7-14 days by mechanically disrupting the domes and re-plating
in a fresh matrix.

Protocol 2: Orludodstat Treatment of Patient-Derived
Organoids

This protocol describes the treatment of established PDOs with Orludodstat for drug sensitivity
testing.

Materials:

Established PDO cultures

Orludodstat (BAY 2402234)

DMSO (vehicle control)

Organoid culture medium

96-well culture plates

Procedure:

o Harvest mature PDOs and dissociate them into smaller fragments or single cells.
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o Count the organoid fragments/cells and resuspend them in a mixture of organoid culture
medium and basement membrane matrix.

e Seed the organoid suspension into a 96-well plate.
 Allow the matrix to solidify and then add organoid culture medium.

o Prepare a serial dilution of Orludodstat in organoid culture medium. A typical concentration
range to test would be from 1 pM to 10 uM.

 After allowing the organoids to establish for 24-48 hours, replace the medium with the
medium containing different concentrations of Orludodstat or DMSO as a vehicle control.

 Incubate the plates for a predetermined duration, typically 72 to 120 hours. The incubation
time should be optimized based on the doubling time of the specific PDO line.

Protocol 3: Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in 3D culture based on the quantification of
ATP.

Materials:

Orludodstat-treated PDOs in a 96-well plate

CellTiter-Glo® 3D Cell Viability Assay reagent

Opaque-walled 96-well plates

Luminometer
Procedure:

o Equilibrate the 96-well plate with treated PDOs and the CellTiter-Glo® 3D reagent to room
temperature.

e Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each
well.
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Mix the contents vigorously for 5 minutes on a plate shaker to induce cell lysis.
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
Transfer the lysate to an opaque-walled 96-well plate.

Measure the luminescence using a luminometer.

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response
curves to determine the IC50 value.

Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the

apoptotic pathway.

Materials:

Orludodstat-treated PDOs in a 96-well plate
Caspase-Glo® 3/7 3D Assay reagent
Opaque-walled 96-well plates

Luminometer

Procedure:

Equilibrate the 96-well plate with treated PDOs and the Caspase-Glo® 3/7 3D reagent to
room temperature.

Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in
each well.

Mix the contents gently by orbital shaking for 30-60 seconds.

Incubate at room temperature for at least 30 minutes (incubation time may need
optimization).
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o Transfer the lysate to an opaque-walled 96-well plate.
e Measure the luminescence using a luminometer.

» Normalize the caspase activity to cell number (e.g., from a parallel viability assay) to
determine the specific induction of apoptosis.

Mandatory Visualizations
Signaling Pathway of Orludodstat Action
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Caption: Mechanism of action of Orludodstat.
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Caption: Experimental workflow for Orludodstat testing in PDOs.

Orludodstat-Induced Apoptosis Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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